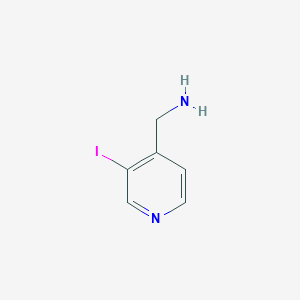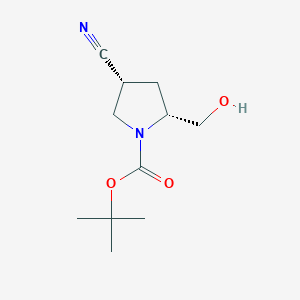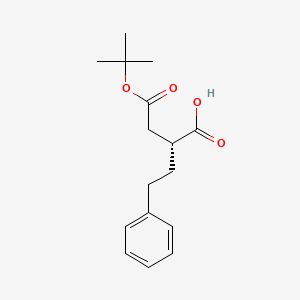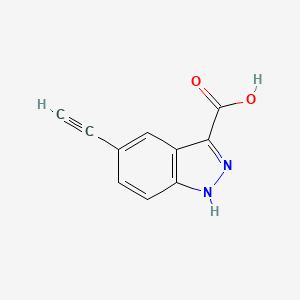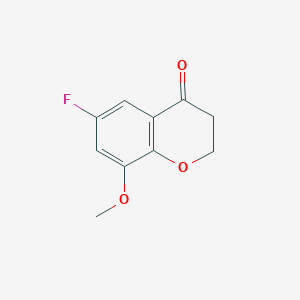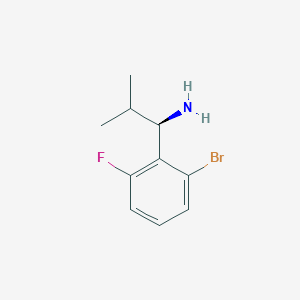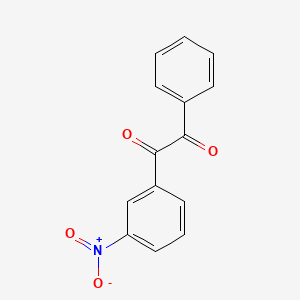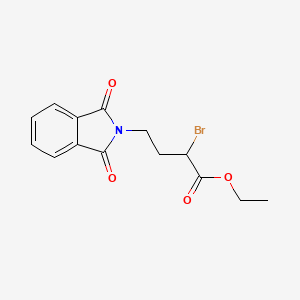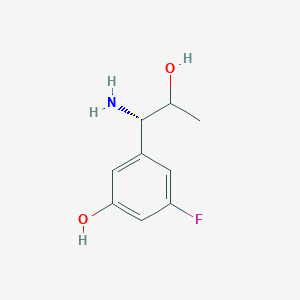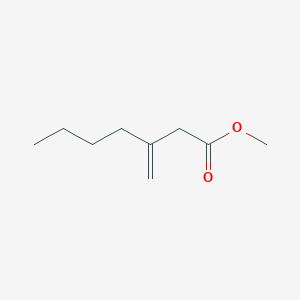
Methyl 3-methyleneheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyleneheptanoate is an organic compound with the molecular formula C9H16O2 It is an ester, characterized by the presence of a methylene group attached to the third carbon of the heptanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methyleneheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyleneheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for esterification, such as microwave-assisted derivatization, can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyleneheptanoate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The methylene group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: The major product is 3-oxoheptanoate.
Reduction: The major product is 3-methyleneheptanol.
Substitution: The products depend on the nucleophile used, but typically result in substituted heptanoates.
Applications De Recherche Scientifique
Methyl 3-methyleneheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester metabolism and enzymatic reactions.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functional group.
Mécanisme D'action
The mechanism by which methyl 3-methyleneheptanoate exerts its effects involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The methylene group can also undergo reactions that modify the compound’s structure and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methylheptanoate: Similar in structure but lacks the methylene group.
Ethyl 3-methyleneheptanoate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 3-methylenehexanoate: Similar but with a shorter carbon chain.
Uniqueness
This structural feature allows for unique chemical transformations and interactions that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
methyl 3-methylideneheptanoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8(2)7-9(10)11-3/h2,4-7H2,1,3H3 |
Clé InChI |
AKMVFCQANYGGHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)

![6-((1-Ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-7-isopropyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13039816.png)
